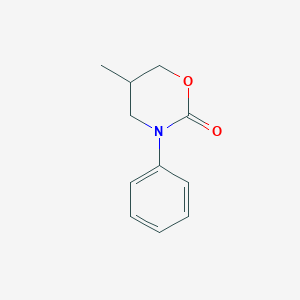

5-Methyl-3-phenyl-1,3-oxazinan-2-one

Description

Contextualization within the 1,3-Oxazinan-2-one (B31196) Class of Cyclic Carbamates

The 1,3-oxazinan-2-one framework represents a class of saturated six-membered heterocyclic compounds. Structurally, they are defined by a ring system containing a nitrogen atom at position 1, an oxygen atom at position 3, and a carbonyl group at the C2 position. This arrangement constitutes a cyclic carbamate (B1207046) (or urethane) functional group. These structures are significant in organic synthesis, often serving as crucial building blocks and intermediates for valuable molecules like 1,3-amino alcohols, which are components in many pharmaceutical compounds. acs.org

5-Methyl-3-phenyl-1,3-oxazinan-2-one is a specific derivative within this class, distinguished by a methyl group (CH₃) at the 5th position of the ring and a phenyl group (C₆H₅) attached to the nitrogen atom at the 3rd position. The fundamental properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | This compound |

Historical Development of Oxazinone Chemistry and its Relevance

The synthesis and study of oxazine (B8389632) derivatives have evolved considerably over the years. sciresliterature.org Early, classical approaches for the synthesis of cyclic carbamates, including 1,3-oxazinan-2-ones, often relied on the use of phosgene (B1210022) or its derivatives. researchgate.net While effective, these reagents are highly toxic and hazardous, prompting the development of safer and more environmentally benign synthetic routes. researchgate.net

Modern organic chemistry has seen a shift towards greener and more efficient methodologies. A significant advancement in oxazinone synthesis involves the use of dialkyl carbonates, such as dimethyl carbonate, as green substitutes for phosgene. researchgate.netresearchgate.net These reactions, which often proceed by reacting a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol, offer high yields and avoid harsh reagents. researchgate.netresearchgate.net Another contemporary approach involves the utilization of carbon dioxide (CO₂) as a renewable C1 building block for constructing the carbamate core, representing a key direction in sustainable chemistry. acs.org The continued relevance of this chemical class is tied to its utility as versatile synthetic intermediates for a range of applications. researchgate.net

Structural Significance and Rationale for Focused Research on this compound

The specific structure of this compound is the primary driver for focused research into its properties and synthesis. The molecule's architecture has been definitively confirmed through X-ray crystallography. researchgate.net

Key structural features and the rationale for their study include:

Chiral Center: The presence of a methyl group at the C5 position of the saturated ring introduces a stereocenter. This means the molecule can exist as a pair of enantiomers ((R)-5-methyl- and (S)-5-methyl-). The development of stereoselective syntheses to access a single enantiomer is a significant goal in modern organic chemistry, as chiral molecules are crucial in pharmaceuticals and materials science. acs.org

N-Phenyl Substitution: The phenyl group attached to the nitrogen atom significantly influences the molecule's electronic and steric properties. It affects the conformation of the six-membered ring and the reactivity of the carbamate group. This substitution is often explored to modulate the chemical behavior of the heterocyclic scaffold.

Synthetic Method Development: Research on this specific compound is often linked to the development and demonstration of novel synthetic pathways. For instance, its synthesis has been reported as part of a one-pot cyclization reaction of amines with dicarbonate derivatives of 1,3-diols, showcasing an efficient method for creating such substituted heterocycles. researchgate.netresearchgate.net

Building Block Potential: As a chiral, functionalized heterocycle, this compound serves as a valuable precursor. The controlled ring-opening of the oxazinone can provide access to specific chiral 1,3-amino alcohols, which are not easily synthesized by other means.

In essence, the focused research on this compound is driven by its potential as a model compound for developing asymmetric synthetic methods and as a chiral building block for constructing more complex, high-value molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₃NO₂ |

| 1,3-Oxazinan-2-one | C₄H₇NO₂ |

| Phosgene | COCl₂ |

| Dimethyl carbonate | C₃H₆O₃ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

103897-20-7 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-methyl-3-phenyl-1,3-oxazinan-2-one |

InChI |

InChI=1S/C11H13NO2/c1-9-7-12(11(13)14-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

TXDGRMMRJWEXJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=O)OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Phenyl 1,3 Oxazinan 2 One and Analogous Oxazinanones

Direct Cyclization Approaches

Direct cyclization methods offer an efficient route to 1,3-oxazinan-2-ones by forming the heterocyclic ring in a single key step from acyclic precursors. These approaches are often favored for their atom economy and procedural simplicity.

Reaction of Amines with Dicarbonate (B1257347) Derivatives of 1,3-Diols

A notable method for synthesizing 1,3-oxazinan-2-ones involves the reaction of primary amines with dicarbonate derivatives of 1,3-diols. researchgate.netresearchgate.net This approach utilizes dialkyl carbonates (DACs) as green reagents. researchgate.net The reaction is typically facilitated by a base, such as potassium t-butoxide (tBuOK), and proceeds under moderate heating. For instance, various amines can be reacted with a pre-formed dicarbonate of a 1,3-diol at 90°C for 2 hours to yield the corresponding N-substituted 1,3-oxazinan-2-ones. researchgate.netresearchgate.net This method provides a direct pathway to the target scaffold, where the choice of the amine (e.g., aniline) and the 1,3-diol (e.g., 2-methyl-1,3-propanediol) dictates the substitution pattern on the resulting oxazinanone ring.

A related one-pot, three-component reaction has also been developed, where an amine, a 1,3-diol, and a dialkyl carbonate are reacted together in the presence of a base. researchgate.netresearchgate.net This variant avoids the need to pre-form the dicarbonate derivative, further streamlining the synthetic process.

| Method | Reactants | Base | Conditions | Outcome |

|---|---|---|---|---|

| Two-Component | Amine, Dicarbonate of 1,3-diol | tBuOK (1.0 molar ratio) | 90°C, 2 h | N-substituted 1,3-oxazinan-2-one (B31196) |

| Three-Component | Amine, 1,3-Diol, Dialkyl Carbonate | tBuOK (3.0 molar ratio) | 90°C, 2 h | N-substituted 1,3-oxazinan-2-one |

Alkynol-Participated Cascade Strategies for CO₂ Utilization in 1,3-Oxazinan-2-one Synthesis

To overcome the challenges of direct CO₂ utilization, innovative cascade strategies have been developed. One such approach introduces alkynols into the reaction of an aminopropanol (B1366323) with CO₂. chinesechemsoc.orgchinesechemsoc.org This method, catalyzed by a robust copper-organic framework, allows for the highly efficient conversion of CO₂ into 1,3-oxazinan-2-ones under significantly milder conditions (e.g., 80°C, 0.1 MPa CO₂) than previously reported. chinesechemsoc.org

| Strategy | Substrates | Catalyst | Conditions | Key Feature |

|---|---|---|---|---|

| Direct Carbonylation | Aminopropanol, CO₂ | Various | Often >120°C, >0.7 MPa | Atom economical but requires harsh conditions. |

| Alkynol Cascade | Aminopropanol, Alkynol, CO₂ | Cu-MOF | 80°C, 0.1 MPa | Milder conditions; in situ generation of a reactive cyclic carbonate intermediate. chinesechemsoc.orgchinesechemsoc.org |

Multi-Step Organic Synthesis Strategies

Multi-step syntheses provide access to complex or specifically functionalized 1,3-oxazinan-2-ones that may not be readily available through direct cyclization. These strategies allow for greater control over the assembly of the molecule.

Condensation Reactions in 1,3-Oxazine Ring Formation

The formation of the 1,3-oxazine ring can be achieved through the condensation of suitable precursors. A common strategy involves the reaction of a 1,3-amino alcohol with a carbonylating agent such as phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole). This classical approach involves the stepwise formation of the carbamate (B1207046) linkage and subsequent ring closure.

Another versatile method is the multi-component condensation of an amine, an aldehyde (like formaldehyde), and a phenolic compound (such as α- or β-naphthol), often catalyzed by an acid. researchgate.nettandfonline.com While this typically leads to 1,3-oxazine structures rather than 1,3-oxazinan-2-ones, it highlights the general principle of using condensation reactions to build the core ring system. tandfonline.comsciresliterature.org Modifications of this approach, for instance using urea (B33335) in a cyclization reaction with chalcone (B49325) derivatives, can yield structures containing the 1,3-oxazine moiety. derpharmachemica.com

Selective Alkylation and Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. frontiersin.org In the context of 1,3-oxazinan-2-ones, this could involve a precursor that already contains the necessary N-C-C-C-O backbone and is suitably functionalized to undergo ring closure.

One such pathway is the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, which can yield 1,3-oxazinane-2,5-diones. frontiersin.org While this produces a related dione (B5365651) structure, it illustrates the principle of using an intramolecular reaction to form the ring. Another example is the gold-catalyzed oxycyclization of allenic carbamates, which proceeds via a 6-exo-dig cyclization to furnish 6-methylene-1,3-oxazinan-2-ones. beilstein-journals.org

A more direct, integrated one-pot process involves the Michael addition of α-isocyanoacetates to phenyl vinyl selenones, followed by a domino oxidative cyclization catalyzed by a Brønsted acid to afford 1,3-oxazinan-2-ones in good yields. nih.govchimia.ch In this sequence, the phenyl selenonyl group serves multiple roles as an activator, a leaving group, and a latent oxidant, demonstrating a sophisticated multi-step, single-pot strategy. chimia.ch

Halogen-Mediated Regioselective Cyclization of N-Protected Propargylic Amines

An efficient method for synthesizing 5-halogen-1,3-oxazin-2-ones involves the halogen-mediated cyclization of chiral N-carbobenzyloxy (N-Cbz)-protected propargylic amines. nih.gov This process utilizes iodine (I₂), bromine (Br₂), or chlorine (Cl₂) as electrophile sources to induce cyclization. A key feature of this reaction is its complete regioselectivity, proceeding exclusively through a 6-endo-dig cyclization pathway, irrespective of the halogen used or the substituents on the starting material. nih.gov

Below is a table summarizing the influence of different halogens on the cyclization reaction as described in the literature.

| Halogen Source | Influence on Reaction | Yield | Regioselectivity |

| Iodine (I₂) | Influences reaction time and yield. | High | 6-endo-dig |

| Bromine (Br₂) | Influences reaction time and yield. | High | 6-endo-dig |

| Chlorine (Cl₂) | Influences reaction time and yield. | High | 6-endo-dig |

This table is illustrative, based on findings that the nature of the halogen influences reaction time and yield while regioselectivity remains constant. nih.gov

Green Chemistry Principles in the Synthesis of 1,3-Oxazinan-2-ones

In recent years, the synthesis of 1,3-oxazinan-2-ones has been increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itmdpi.com These greener approaches offer significant advantages, including simplicity, affordability, and the formation of stable products without the need for toxic chemicals or extreme reaction conditions. researchgate.net

Several green synthetic strategies have been reported:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification procedures. mdpi.comresearchgate.net This technique is an energy-efficient alternative to conventional heating. mdpi.com

Solvent-Free Conditions: Performing reactions without a solvent (neat) or using grinding techniques minimizes the use of volatile organic compounds, which are often hazardous and environmentally damaging. mdpi.comsciresliterature.org Solvent-free protocols have been successfully applied to the synthesis of 1,3-oxazine derivatives from chalcones. sciresliterature.org

Aqueous Conditions: Utilizing water as a solvent is a key aspect of green chemistry. researchgate.net One-pot multicomponent condensation reactions in aqueous media, sometimes facilitated by a green catalyst like polyphosphoric acid, provide an environmentally benign route to 1,3-oxazine derivatives in high yields. researchgate.net

Use of Greener Catalysts: A wide array of more environmentally friendly catalysts have been employed, including p-TSA, Zn(OTf)₂, and various nanoparticles. researchgate.net These catalysts can replace more hazardous reagents and often allow for milder reaction conditions.

The table below highlights several green synthetic methods for preparing 1,3-oxazines.

| Green Chemistry Approach | Key Advantages | Example Catalyst/Condition |

| Microwave Irradiation | Short reaction times, high yields, energy efficiency. mdpi.comresearchgate.net | N/A |

| Solvent-Free Synthesis | Avoids harmful organic solvents, reduces waste. mdpi.comsciresliterature.org | Grinding, neat conditions. sciresliterature.org |

| Aqueous Media | Environmentally benign, safe. researchgate.net | Polyphosphoric acid. researchgate.net |

| Alternative Catalysts | Reduces use of toxic reagents, milder conditions. researchgate.net | Perlite-SO₃H nanoparticles. researchgate.net |

Enantioselective Synthesis of Chiral 1,3-Oxazinan-2-ones from Precursors

The development of enantioselective methods for synthesizing chiral 1,3-oxazinan-2-ones is crucial, as these compounds are important intermediates for pharmaceutical agents. researchgate.netnih.gov Several strategies have been established to produce these molecules with high stereochemical control.

One notable approach is an integrated one-pot synthesis starting from α-substituted α-isocyanoacetates and phenyl vinyl selenones. chimia.chnih.gov This reaction begins with a Michael addition catalyzed by a Brønsted base, followed by a domino oxidative cyclization catalyzed by a Brønsted acid. Critically, the use of a Cinchona alkaloid-derived bifunctional catalyst in the initial step allows for the creation of enantio-enriched 1,3-oxazinan-2-ones. chimia.chnih.gov

Another strategy involves the intramolecular cyclization of N-Cbz-protected diazoketones, which are derived from α-amino acids. frontiersin.org This metal-free reaction is promoted by an eco-friendly catalyst, silica-supported perchloric acid (HClO₄), and proceeds in methanol (B129727) under mild conditions to afford various 1,3-oxazinane-2,5-diones in good yields. frontiersin.org

Furthermore, chiral 1,3-oxazinan-2-ones can be synthesized from readily available carbohydrate derivatives. researchgate.net This method involves reacting an optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired chiral oxazinanone. researchgate.net

The following table compares different enantioselective synthetic routes.

| Synthetic Method | Precursors | Catalyst / Key Reagent | Product Type |

| One-Pot Domino Cyclization | α-Isocyanoacetates, Phenyl vinyl selenones | Cinchona alkaloid-derived catalyst, PTSA. chimia.chnih.gov | Enantio-enriched 1,3-oxazinan-2-ones. chimia.ch |

| Intramolecular Cyclization | N-Cbz-protected diazoketones from α-amino acids | Silica-supported HClO₄. frontiersin.org | 1,3-Oxazinane-2,5-diones. frontiersin.org |

| Synthesis from Carbohydrates | 3-Hydroxy-gamma-butyrolactone, Primary amine | N/A | Chiral 6-hydroxymethyl 1,3-oxazinan-2-ones. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 3 Phenyl 1,3 Oxazinan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 5-methyl-3-phenyl-1,3-oxazinan-2-one in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The signals corresponding to the phenyl group protons typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.50 ppm.

The protons on the oxazinanone ring and the methyl substituent exhibit characteristic shifts in the aliphatic region. The methyl group (CH₃) protons at the C5 position typically appear as a doublet, due to coupling with the adjacent methine proton (H5). The protons of the methylene (B1212753) groups at C4 and C6 (CH₂) are diastereotopic, meaning they are chemically non-equivalent, and thus are expected to appear as distinct signals, often as complex multiplets due to both geminal and vicinal coupling. The methine proton at C5 (CH) would also present as a multiplet, coupled to the protons of the adjacent methyl and methylene groups.

Table 1: Representative ¹H NMR Data for the 1,3-Oxazinan-2-one (B31196) Ring Please note that specific chemical shifts (δ) and coupling constants (J) can vary slightly based on the solvent and spectrometer frequency. The following is a generalized representation.

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet (m) |

| Methylene (C6-H₂) | 4.20 - 4.50 | Multiplet (m) |

| Methylene (C4-H₂) | 3.40 - 3.70 | Multiplet (m) |

| Methine (C5-H) | 2.20 - 2.50 | Multiplet (m) |

| Methyl (C5-CH₃) | 1.00 - 1.20 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, a total of nine unique signals are expected, corresponding to the carbonyl carbon, the five carbons of the heterocyclic and methyl groups, and the three distinct environments of the phenyl ring carbons (ipso, ortho/meta, and para).

The carbonyl carbon (C=O) of the cyclic carbamate (B1207046) is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons of the phenyl ring resonate in the typical range of δ 120-140 ppm. The carbons of the oxazinanone ring (C4, C5, C6) and the methyl group appear at higher fields.

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| Carbonyl (C2) | 150 - 155 |

| Phenyl (C-ipso) | 135 - 140 |

| Phenyl (C-ortho/meta) | 125 - 130 |

| Phenyl (C-para) | 120 - 125 |

| Methylene (C6) | 65 - 70 |

| Methylene (C4) | 45 - 50 |

| Methine (C5) | 30 - 35 |

| Methyl (C5-CH₃) | 15 - 20 |

Two-Dimensional NMR Techniques for Signal Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would confirm the coupling between the C5-H proton and the C5-CH₃ protons, as well as the couplings between the C5-H and the C4-H₂ and C6-H₂ protons.

HSQC: This technique correlates directly attached proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal for the methyl group would show a cross-peak with the doublet signal of the methyl protons in the ¹H spectrum.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for assigning quaternary carbons, such as the carbonyl (C2) and the ipso-carbon of the phenyl ring, which have no attached protons. For instance, correlations would be expected from the C4 and C6 protons to the C2 carbonyl carbon.

Stereochemical Interpretations from NMR Data

The stereochemistry of the 1,3-oxazinan-2-one ring can be inferred from NMR data, particularly from proton-proton coupling constants and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons (e.g., H5 and H4/H6) can provide information about the dihedral angles between them, which in turn helps to determine the ring's preferred conformation (e.g., chair, boat, or twist-boat).

X-ray crystallography studies on this compound have confirmed its solid-state structure, providing a definitive reference for its stereochemistry. researchgate.net Such studies reveal the relative orientation of the substituents on the ring. For instance, they can determine whether the methyl group at C5 and the phenyl group at N3 are on the same side (cis) or opposite sides (trans) of the ring's plane. The ring itself typically adopts a conformation that minimizes steric strain, often a distorted chair or boat form. This crystallographic data provides a valuable comparison for the conformational analysis conducted in solution via NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent and diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate functional group. This peak typically appears in the region of 1680-1720 cm⁻¹. The exact position can be influenced by ring strain and electronic effects.

Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

C=C stretching: For the aromatic ring, observed in the 1450-1600 cm⁻¹ region.

C-N stretching: Typically found in the 1200-1350 cm⁻¹ range.

C-O stretching: Associated with the ester-like functionality of the carbamate, usually appearing as a strong band between 1000-1300 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| Carbonyl (C=O) Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which helps in confirming its structure. The molecular formula of this compound is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol . grafiati.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 191. The fragmentation pattern is dictated by the stability of the resulting fragment ions. Key fragmentation pathways for this molecule would likely involve:

Loss of the methyl group: Cleavage of the C5-methyl bond could lead to a fragment ion at m/z 176 (M-15).

Cleavage of the oxazinanone ring: The six-membered ring can undergo various cleavages. A common pathway for cyclic esters and amides is the loss of CO₂ (44 Da) or related fragments.

Fragmentation involving the phenyl group: The phenyl group (C₆H₅, 77 Da) itself is a stable fragment, and its presence can often be identified. Cleavage of the N-phenyl bond could also occur.

The analysis of these characteristic fragment ions allows for the piecing together of the molecular structure, confirming the presence of the methyl, phenyl, and oxazinanone components.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecule's structure, conformation, and the intermolecular forces that govern its packing in the solid state.

Elucidation of Solid-State Molecular Architecture

Single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular structure. The crystallographic data confirms the connectivity of the atoms, establishing the presence of the 1,3-oxazinan-2-one heterocyclic core, with a methyl group at the 5-position and a phenyl substituent on the nitrogen atom at the 3-position.

Unfortunately, specific crystallographic data such as unit cell dimensions, space group, and selected bond lengths and angles for this compound are not publicly available in the searched literature. This information is typically presented in detailed crystallographic tables.

Interactive Table: Hypothetical Crystal Data for this compound (Note: The following data is illustrative as specific experimental values were not found in the available literature.)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Confirmation of Relative Stereochemistry (e.g., cis- or trans- arrangements)

The stereochemical configuration of substituents on the oxazinone ring is a critical aspect of the molecule's identity. X-ray crystallography can definitively establish the relative orientation of the methyl group at the C5 position and any other chiral centers. This allows for the unambiguous assignment of cis- or trans- diastereomers. For this compound, the analysis would reveal the spatial relationship between the methyl group and other substituents on the heterocyclic ring.

Analysis of Conformational Preferences and Substituent Orientations within the Oxazinone Ring

The six-membered 1,3-oxazinan-2-one ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. X-ray diffraction data allows for the precise determination of the ring's puckering and the axial or equatorial orientation of the substituents. The analysis would reveal the preferred conformation of the oxazinone ring in the solid state and the specific orientations of the C5-methyl and N3-phenyl groups. This information is crucial for understanding the steric and electronic interactions that influence the molecule's shape and reactivity.

Investigation of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is directed by a network of intermolecular forces. X-ray crystallography elucidates these interactions, which can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the analysis of the crystal packing would identify the key non-covalent interactions that stabilize the solid-state structure, providing insights into its physical properties such as melting point and solubility.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the molecular formula. For this compound, with a molecular formula of C₁₁H₁₃NO₂, the theoretical elemental composition can be calculated. Experimental determination of the carbon, hydrogen, and nitrogen content serves to confirm the purity and identity of the synthesized compound.

Interactive Table: Theoretical vs. Experimental Elemental Analysis of C₁₁H₁₃NO₂ (Note: Experimental values are hypothetical as they were not found in the available literature.)

| Element | Theoretical % | Experimental % |

| Carbon | 69.09 | Value |

| Hydrogen | 6.85 | Value |

| Nitrogen | 7.32 | Value |

| Oxygen | 16.73 | Not typically determined directly |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl group and the carbonyl chromophore within the oxazinone ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorptions are sensitive to the molecular structure and solvent environment.

Interactive Table: Expected UV-Vis Absorption Data for this compound (Note: The following data is illustrative as specific experimental values were not found in the available literature.)

| Chromophore | Expected λmax (nm) | Description of Transition |

| Phenyl Ring | ~254 | π → π* transition |

| Carbonyl Group | ~280-300 | n → π* transition |

Reactivity Profiles and Chemical Transformations of 5 Methyl 3 Phenyl 1,3 Oxazinan 2 One

Electrophilic and Nucleophilic Reaction Pathways of the 1,3-Oxazinan-2-one (B31196) Ring System

The 1,3-oxazinan-2-one ring is characterized by a carbamate (B1207046) functional group integrated into a six-membered ring. This arrangement dictates its fundamental reactivity. The primary electrophilic center is the carbonyl carbon (C-2), which is susceptible to attack by nucleophiles due to the polarization of the carbon-oxygen double bond and the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Conversely, the ring system possesses nucleophilic character at the nitrogen (N-3) and the ring oxygen (O-1). The nucleophilicity of the nitrogen atom in 5-Methyl-3-phenyl-1,3-oxazinan-2-one is significantly modulated by the attached phenyl group, which delocalizes the lone pair of electrons through resonance, thereby reducing its availability for reaction compared to N-alkyl-substituted analogs. The ring oxygen atom also possesses lone pairs and can act as a nucleophile or a Lewis base, particularly in reactions involving electrophiles or protic acids.

The general mechanisms for nucleophilic attack on aromatic systems, known as nucleophilic aromatic substitution (SNAr), typically require an electron-poor aromatic ring and a strong nucleophile. scranton.edumasterorganicchemistry.com In the context of the oxazinan-2-one ring itself, nucleophilic substitution reactions involve the attack of a nucleophile on the electrophilic carbon center, followed by the departure of a leaving group. libretexts.org The stability of the heterocyclic ring means that such reactions often require forcing conditions to proceed.

Derivatization and Functionalization Strategies

Derivatization of this compound can be achieved through several strategies that target the inherent reactivity of the ring system. Functionalization can occur at the nitrogen atom, the carbonyl carbon, or the methylene (B1212753) carbons of the ring.

One common strategy involves reactions at the alpha-carbon positions (C-4 and C-6) adjacent to the carbonyl group and the ring oxygen, respectively. Deprotonation at these sites using a strong base can generate a carbanion, which can then react with various electrophiles. However, the acidity of these protons is relatively low.

Functionalization can also be envisioned through modification of the substituents. While the N-phenyl and 5-methyl groups are generally stable, synthetic strategies for analogous compounds often involve building the ring from already functionalized precursors. acs.orgderpharmachemica.comsciresliterature.org This approach allows for a wide diversity of derivatives, where functional groups can be incorporated into the starting 3-amino alcohol backbone before cyclization.

Ring-Opening and Cycloreversion Reactions

The 1,3-oxazinan-2-one ring, while relatively stable, can undergo ring-opening reactions under specific conditions, typically promoted by acid or base catalysis. These reactions are of interest for the synthesis of linear amino alcohol derivatives and for polymerization processes.

Thermally induced ring-opening polymerization (ROP) is a known pathway for related 1,3-oxazine structures, often proceeding at elevated temperatures. mdpi.comrsc.org For 1,3-oxazinan-2-ones, the polymerization would lead to the formation of polyurethanes. The process is typically initiated by a cationic mechanism where an initiator attacks one of the heteroatoms in the ring. acs.org

Investigations into Base-Catalyzed Decomposition Mechanisms

Under basic conditions, the 1,3-oxazinan-2-one ring is susceptible to hydrolytic cleavage. The mechanism for this decomposition is analogous to the saponification of esters and carbamates. It involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon (C-2). This addition forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the C-O bond, resulting in the opening of the ring to form a carbamate salt, which can be further hydrolyzed to the corresponding 3-(phenylamino)butanol derivative. The presence of the 5-methyl group may sterically hinder the approach of the nucleophile to a minor extent.

Alkylation and Acylation Reactions on the Nitrogen Atom and Ring Carbons

Alkylation and acylation are key transformations for modifying the 1,3-oxazinan-2-one scaffold. These reactions can potentially occur at the nitrogen atom or at the carbon atoms of the ring.

N-Acylation and N-Alkylation: Direct acylation or alkylation on the nitrogen of this compound is challenging due to the presence of the phenyl group, which reduces the nitrogen's nucleophilicity. In the broader class of 1,3-oxazinan-2-ones, N-substitution is a common feature, and many synthetic routes are designed to install various substituents on the nitrogen atom. researchgate.netresearchgate.net For instance, related heterocyclic systems can be acylated using acyl chlorides or anhydrides. nih.govnih.gov

C-Alkylation: Alkylation of the ring carbons, particularly at the C-4 position alpha to the carbonyl group, could be achieved by forming an enolate with a strong base like lithium diisopropylamide (LDA), followed by quenching with an alkyl halide. The regioselectivity of this reaction would be influenced by the directing effects of the ring heteroatoms.

| Reaction Type | Target Site | Reagents | Expected Product | Notes |

|---|---|---|---|---|

| Acylation | Nitrogen (N-3) | Acyl Halide (RCOCl) | N-Acyl Oxazinan-2-one | Difficult on N-phenyl derivative; more feasible on N-H or N-alkyl analogs. |

| Alkylation | Carbon (C-4) | 1. Strong Base (LDA) 2. Alkyl Halide (R-X) | 4-Alkyl-5-methyl-3-phenyl-1,3-oxazinan-2-one | Requires strong, non-nucleophilic base to form the enolate. |

Cycloaddition Reactions and their Diastereoselectivity

Cycloaddition reactions represent a powerful tool for constructing complex molecular architectures from simpler precursors. While this compound itself is saturated, derivatives containing unsaturation could participate in such reactions.

For instance, an unsaturated analog, such as a 1,3-oxazin-6-one, could function as a diene in a [4+2] cycloaddition (Diels-Alder) reaction. acs.org More relevant to the saturated framework are 1,3-dipolar cycloadditions. Azomethine ylides, for example, can react with olefinic dipolarophiles to form pyrrolidine (B122466) rings. nih.gov If the oxazinanone were to be used as a chiral auxiliary, it could direct the stereochemical outcome of a cycloaddition reaction occurring on a substituent.

The diastereoselectivity of such reactions would be critically influenced by the existing stereocenter at the C-5 position. The methyl group at this position would create a chiral environment, directing the approach of the incoming reactant to the less sterically hindered face of the molecule. mdpi.com Computational studies on similar systems have shown that the stereochemical outcome can be predicted by analyzing the transition state energies of the possible diastereomeric pathways.

| Reaction Type | Reactant Type | Product Type | Key Factor for Diastereoselectivity |

|---|---|---|---|

| [4+2] Cycloaddition | Unsaturated Oxazinone (diene) + Alkene (dienophile) | Bicyclic Heterocycle | Facial selectivity controlled by ring substituents. |

| 1,3-Dipolar Cycloaddition | Oxazinanone with alkene moiety + 1,3-Dipole (e.g., Nitrone) | Spirocyclic or Fused Heterocycle | Steric hindrance from the 5-methyl group. mdpi.com |

Computational Chemistry and Theoretical Investigations of 5 Methyl 3 Phenyl 1,3 Oxazinan 2 One

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Methyl-3-phenyl-1,3-oxazinan-2-one, DFT calculations would provide fundamental insights into its reactivity, selectivity, and structural properties.

No detailed DFT studies elucidating the specific reaction mechanisms and transition states for the synthesis of this compound have been reported. Such an investigation would typically involve mapping the potential energy surface for its formation, for instance, from the reaction of an appropriate 3-amino-2-methylpropan-1-ol (B174790) derivative with a carbonyl source like phosgene (B1210022) or a dialkyl carbonate in the presence of a phenyl group on the nitrogen. The calculations would aim to identify the key intermediates and the geometry of the transition states connecting them. The activation energies calculated for each step would help determine the rate-determining step of the proposed mechanism.

Table 1: Hypothetical DFT Data for Reaction Mechanism Analysis This table is illustrative of data that would be generated from a DFT study, but is not based on actual published results for this compound.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Reactant Complex | RC | 0.0 | - |

| Transition State 1 | TS1 | +15.2 | N-C(O): 2.15, C-O: 2.05 |

| Intermediate 1 | INT1 | -5.8 | N-C(O): 1.45 |

| Transition State 2 | TS2 | +10.5 | O-C(O): 1.98 |

| Product Complex | PC | -25.0 | - |

Theoretical studies focused on the regioselectivity and stereoselectivity in the synthesis of this compound are absent from the literature. The synthesis of this molecule involves the formation of two chiral centers if starting from achiral precursors, or the control of diastereoselectivity if a chiral starting material is used. DFT calculations could predict the most likely stereochemical outcome by comparing the activation energies of the transition states leading to different isomers. Analysis of steric and electronic factors within these transition state models would provide a rationalization for any observed selectivity.

There are no specific computational analyses on substrate and reagent activation for the synthesis of this compound, including potential routes involving carbon dioxide (CO2) as a C1 source. Theoretical studies in this area would investigate how catalysts or reagents interact with the substrates (e.g., the amino alcohol) and CO2. This would involve calculating the binding energies, analyzing the charge transfer between the molecules, and observing changes in bond lengths and angles upon complexation to understand how specific bonds are weakened or "activated" for reaction.

A detailed conformational analysis and the corresponding energy landscape for this compound have not been published. The 1,3-oxazinan-2-one (B31196) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. A computational study would involve systematically exploring the potential energy surface to locate all stable conformers and the transition states that connect them. The relative energies of these conformers would determine their population at a given temperature. Key structural parameters, such as dihedral angles and the orientation of the methyl and phenyl substituents (axial vs. equatorial), would be determined for the most stable conformer.

Table 2: Illustrative Conformational Analysis Data This table illustrates potential findings from a conformational analysis; it is not based on published data for the specific compound.

| Conformer | Ring Conformation | Phenyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | Chair | Equatorial | Equatorial | 0.00 |

| B | Chair | Equatorial | Axial | 1.85 |

| C | Twist-Boat | - | - | 5.50 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

No molecular dynamics (MD) simulation studies of this compound are available in the scientific literature. MD simulations would be employed to study the dynamic behavior of this molecule over time, typically in a solvent environment. Such simulations could provide insights into conformational flexibility, the dynamics of ring inversion, and the solvent structure around the molecule. By simulating the system for nanoseconds or longer, researchers could observe transitions between different conformational states and calculate the free energy barriers associated with these changes, complementing the static picture provided by DFT calculations.

Quantum Chemical Calculations for Electronic Structure and Bonding

Specific quantum chemical calculations detailing the electronic structure and bonding of this compound have not been reported. Such investigations would typically analyze the nature of the chemical bonds, the distribution of electron density, and the molecular orbitals. Methods like Natural Bond Orbital (NBO) analysis could be used to quantify atomic charges, hybridization, and delocalization effects, such as the interaction between the nitrogen lone pair and the carbonyl group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide information about the molecule's reactivity, identifying the most probable sites for nucleophilic and electrophilic attack.

Free Energy of Activation Studies for Reaction Kinetics

The free energy of activation (ΔG‡) is a critical parameter in chemical kinetics, as it directly relates to the rate of a chemical reaction. A higher free energy of activation corresponds to a slower reaction rate, and vice versa. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are instrumental in calculating the energy profile of a reaction pathway, including the transition state geometries and their corresponding energies.

The general process for such a computational study would involve:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often the most computationally intensive step.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.

Thermodynamic Corrections: Corrections for zero-point vibrational energy, thermal energy, and entropy are applied to the electronic energies to calculate the Gibbs free energy of each species. The free energy of activation is then determined as the difference in free energy between the transition state and the reactants.

A hypothetical reaction coordinate diagram, as would be generated from such a study, would illustrate the energy changes throughout the reaction, with the peak of the energy profile representing the transition state and its height corresponding to the activation energy.

Table 1: Hypothetical Free Energy of Activation Data for a Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Calculated ΔG‡ (kcal/mol) |

| Ring Opening | This compound | Ring-opened transition state | Open-chain intermediate | Data not available |

| Nucleophilic Acyl Substitution | This compound + Nucleophile | Tetrahedral intermediate transition state | Substituted product | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what a computational study would aim to determine. No published experimental or theoretical values are currently available for this specific compound.

Assessment of Steric and Electronic Effects of Substituents on Molecular Properties and Reactivity

The methyl and phenyl substituents on the 1,3-oxazinan-2-one core are expected to significantly influence the molecule's properties and reactivity through a combination of steric and electronic effects.

Steric Effects:

The methyl group at the 5-position and the phenyl group at the 3-position introduce steric bulk, which can affect the conformation of the six-membered ring and the accessibility of the reactive centers, particularly the carbonyl carbon.

Conformational Influence: The 1,3-oxazinan-2-one ring can adopt various conformations, such as chair, boat, or twist-boat. The presence of substituents will favor certain conformations over others to minimize steric strain. For instance, the bulky phenyl group will likely prefer an equatorial position in a chair-like conformation to reduce 1,3-diaxial interactions. Computational conformational analysis can predict the most stable conformers and the energy differences between them.

Reactivity Modulation: Steric hindrance from the substituents can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down reactions such as hydrolysis or aminolysis. The degree of this hindrance can be quantified computationally by mapping the molecular electrostatic potential on the electron density surface, which can indicate regions of steric congestion.

Electronic Effects:

The phenyl group, in particular, exerts significant electronic effects on the reactivity of the molecule.

Inductive and Resonance Effects: The phenyl group is generally considered to be electron-withdrawing via induction due to the higher electronegativity of sp2-hybridized carbons compared to the sp3-hybridized nitrogen. However, it can also participate in resonance. The nitrogen lone pair can be delocalized into the aromatic ring, which would decrease the nucleophilicity of the nitrogen and potentially affect the electrophilicity of the carbonyl carbon.

Influence on Reactivity: The electronic nature of the N-phenyl group directly modulates the reactivity of the carbonyl group. An electron-withdrawing phenyl group would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, delocalization of the nitrogen lone pair into the ring could decrease the amide character of the N-C=O bond, potentially altering its reactivity profile.

Studies on related 1,3-oxazine and 1,3-oxazolidine systems have shown that the electronic effect of an aryl substituent at the nitrogen-adjacent position (position 2 in those studies) is marked and can be described by Hammett-Brown constants (σ+). researchgate.net An electron-withdrawing effect of the aryl substituent was found to shift the ring-chain tautomeric equilibrium towards the ring form in tetrahydro-1,3-oxazines. researchgate.net Although this compound is a stable cyclic carbamate (B1207046) and not subject to the same tautomerism, these findings underscore the importance of the electronic nature of aryl substituents in determining the properties of the heterocyclic ring.

Table 2: Predicted Influence of Substituents on the Properties of this compound

| Substituent | Position | Primary Effect | Predicted Influence on Molecular Properties and Reactivity |

| Methyl | 5 | Steric | - Influences the preferred conformation of the oxazinane ring. - May sterically hinder reactions at adjacent positions. |

| Phenyl | 3 | Electronic & Steric | - Electron-withdrawing inductive effect can increase the electrophilicity of the carbonyl carbon. - Potential for resonance delocalization of the nitrogen lone pair. - Steric bulk affects the ring conformation and accessibility of the carbonyl group. |

Note: The predictions in this table are based on general principles of physical organic chemistry and analogies to related systems, as direct computational studies on this compound are not available.

Further computational investigations, such as Natural Bond Orbital (NBO) analysis, could provide a more quantitative picture of the electronic effects by analyzing charge distributions and orbital interactions within the molecule. Such studies would be invaluable for a deeper understanding of the structure-reactivity relationships of this and related compounds.

Stereochemical Aspects in the Synthesis and Reactions of 5 Methyl 3 Phenyl 1,3 Oxazinan 2 One

Chiral Auxiliary-Mediated Synthesis of Enantiopure 1,3-Oxazinan-2-ones

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries are powerful tools in this endeavor, temporarily introducing a chiral element to a prochiral substrate to direct the stereochemical course of a reaction.

Optically pure amino alcohols and carbohydrates represent readily available and versatile chiral starting materials for the synthesis of enantiopure 1,3-oxazinan-2-ones. These natural product-derived scaffolds provide a robust framework for the introduction of chirality.

A common strategy involves the use of 1,3-amino alcohols, which can be cyclized with phosgene (B1210022) or its equivalents to form the 1,3-oxazinan-2-one (B31196) ring. The inherent chirality of the amino alcohol is thus transferred to the final product. For instance, the synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones has been accomplished using carbohydrate derivatives. This process typically involves the reaction of an optically pure starting material, such as 3-hydroxy-γ-butyrolactone, with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired chiral 1,3-oxazinan-2-one.

| Chiral Scaffold | Synthetic Approach | Resulting Compound Class |

| Optically pure 3-hydroxy-γ-butyrolactone | Reaction with a primary amine, reduction, and carbonylation | Chiral 6-hydroxymethyl 1,3-oxazinan-2-ones |

| Chiral 1,3-amino alcohols | Cyclization with phosgene or its equivalents | Enantiopure 1,3-oxazinan-2-ones |

Achieving diastereoselective control during the ring-closing step is paramount for the synthesis of stereochemically defined 1,3-oxazinan-2-ones. This can be accomplished through various strategies, including substrate-controlled and reagent-controlled methods.

In substrate-controlled approaches, the existing stereocenters in the acyclic precursor guide the formation of new stereocenters during cyclization. For example, the intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides can proceed in a diastereoselective manner to furnish 1,3-oxazolidin-2-ones, a related class of heterocycles. Similar principles can be applied to the synthesis of 1,3-oxazinan-2-ones.

Reagent-controlled methods, on the other hand, employ chiral reagents or catalysts to influence the stereochemical outcome of the ring-closing reaction. For instance, rhodium-catalyzed [3+3]-annulation reactions of cyclic nitronates with vinyl diazoacetates have been shown to produce bicyclic systems with excellent diastereoselectivity. While not a direct synthesis of 5-methyl-3-phenyl-1,3-oxazinan-2-one, this demonstrates the potential for catalyst-controlled diastereoselective ring formation.

| Ring-Closing Strategy | Key Principle | Example |

| Substrate-Controlled | Existing stereocenters in the acyclic precursor direct the formation of new stereocenters. | Diastereoselective cyclization of chiral amino alcohols. |

| Reagent-Controlled | Chiral reagents or catalysts influence the stereochemical outcome of the cyclization. | Rhodium-catalyzed annulation reactions. |

Stereochemical Outcomes of Transformations and Derivatizations

The stereochemistry of this compound will dictate the stereochemical outcome of its subsequent transformations and derivatizations. Reactions at or near the existing stereocenter will be influenced by its configuration, potentially leading to the formation of one diastereomer in preference to another.

For example, in the context of related chiral oxazolidinones, alkylation and aldol (B89426) reactions of N-acyl derivatives proceed with high levels of diastereoselectivity. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in the formation of a new stereocenter with a predictable configuration. Similar principles of stereocontrol would be expected to apply to reactions of N-acylated derivatives of this compound.

Furthermore, ring contraction reactions of 5-hydroxy-1,3-oxazin-2-ones to 5-hydroxymethyl-1,3-oxazolidin-2-ones have been studied, with the stereochemistry of the starting material influencing the stereochemistry of the product. Such transformations highlight the importance of understanding the stereochemical course of reactions involving the 1,3-oxazinan-2-one ring system.

Influence of Chirality on Conformational Preferences and Reactivity Profiles

The chirality of this compound has a profound impact on its three-dimensional structure and, consequently, its reactivity. The substituents on the chiral carbon atom will adopt specific spatial arrangements to minimize steric interactions, leading to preferred conformations of the six-membered ring.

The 1,3-oxazinan-2-one ring can adopt various conformations, such as chair, boat, and twist-boat forms. The presence of a methyl group at the C5 position and a phenyl group at the N3 position will influence the conformational equilibrium. For instance, in related 1,3,4-oxadiazinan-2-one (B2382475) systems, the ring has been observed in distorted half-chair and twisted boat conformations, with the substituents occupying pseudo-axial or pseudo-equatorial positions.

These conformational preferences, in turn, affect the reactivity of the molecule. The accessibility of different parts of the molecule to reagents will be determined by its conformation. For example, the approach of a nucleophile to the carbonyl group may be favored from one direction over another due to steric hindrance from the substituents in a particular conformation. An integrated one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones has been reported, where enantio-enriched products were obtained using a Cinchona alkaloid-derived bifunctional catalyst, highlighting the role of chirality in directing reactivity.

| Compound | Ring Conformation |

| 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one | Distorted half-chair |

| 4-Methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one | Twisted boat |

Applications of 5 Methyl 3 Phenyl 1,3 Oxazinan 2 One in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate and Chiral Building Block

The 1,3-oxazinan-2-one (B31196) ring system is recognized in organic chemistry as a valuable heterocyclic motif. In principle, if synthesized in an enantiomerically pure form, 5-Methyl-3-phenyl-1,3-oxazinan-2-one could serve as a chiral building block. The stereocenters at positions C4 and C5 (depending on the synthetic route) could be used to direct the stereochemical outcome of subsequent reactions.

However, there is a lack of specific studies demonstrating the use of this compound as a chiral auxiliary in key asymmetric reactions such as alkylations, aldol (B89426) additions, or cycloadditions. While related heterocyclic systems like Evans' oxazolidinones and certain 1,3,4-oxadiazinan-2-ones are widely employed as highly effective chiral auxiliaries, no such applications are documented for this specific compound nih.govwikipedia.orgbath.ac.uk.

Precursor in the Synthesis of Substituted Amino Alcohols

Structurally, 1,3-oxazinan-2-ones are cyclic carbamates of 1,3-amino alcohols. A fundamental reaction of this heterocyclic system is its cleavage to yield the parent amino alcohol. This transformation can typically be achieved through hydrolysis (acidic or basic) or reductive cleavage.

Applying this principle, the hydrolysis of this compound would be expected to yield 3-anilino-2-methylbutan-1-ol. This reaction would represent a formal method for the synthesis of a substituted 1,3-amino alcohol. Despite the chemical feasibility of this ring-opening reaction, specific examples, reaction conditions, or yields for this transformation starting from this compound are not reported in the available literature. Studies on the synthesis of 1,3-amino alcohols often employ other methods, such as the ring-opening of piperidines or the reduction of amino ketones nih.govresearchgate.net.

Table 1: Hypothetical Ring-Opening Reaction

| Reactant | Expected Product | Reagent (Hypothetical) |

|---|---|---|

| This compound | 3-Anilino-2-methylbutan-1-ol | LiAlH₄ or aq. HCl |

Note: This table is based on general chemical principles of the 1,3-oxazinan-2-one functional group, as specific experimental data for the target compound is unavailable.

Integration into the Synthesis of Complex Heterocyclic Systems

The 1,3-oxazinan-2-one scaffold can potentially be used as a starting material for the synthesis of other, more complex heterocyclic structures. This could involve ring-expansion, ring-contraction, or condensation reactions with other molecules. For instance, reactions targeting the carbonyl group or the nitrogen atom could lead to fused or spirocyclic systems.

A search of the scientific literature reveals no specific instances where this compound has been utilized as a synthon for the construction of other complex heterocycles. While there is broad research on creating diverse heterocyclic compounds, the role of this particular molecule as a precursor has not been explored or documented nih.govresearchgate.net. An attempt to use a related compound, 5-methylene-3-tosyl-1,3-oxazinan-2-one, in a palladium-catalyzed cycloaddition to form other aza-cyclic compounds was reported to be unsuccessful acs.org.

Development of Novel Molecular Scaffolds

A molecular scaffold serves as the core structure from which a library of diverse compounds can be synthesized, often for the purpose of drug discovery or materials science. The 1,3-oxazinan-2-one ring is a stable and synthetically accessible heterocycle that could theoretically serve as such a scaffold. By modifying the substituents at the N3, C4, C5, and C6 positions, a wide range of chemical diversity could be achieved.

The development of novel molecular scaffolds, however, relies on the established utility and reactivity of the core structure. Given the absence of documented synthetic applications for this compound as a versatile building block (as discussed in sections 7.1-7.3), its role in the deliberate development of new molecular scaffolds has not been established. Its potential remains theoretical until its reactivity and utility in asymmetric synthesis are demonstrated.

Future Directions and Emerging Research Avenues for 5 Methyl 3 Phenyl 1,3 Oxazinan 2 One

Design and Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 5-Methyl-3-phenyl-1,3-oxazinan-2-one and its analogs will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Classical routes often rely on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net Modern approaches are shifting towards safer and more sustainable alternatives.

A significant advancement lies in the use of dialkyl carbonates (DACs), such as dimethyl carbonate (DMC) and diethyl carbonate, as green carbonylating agents. nih.govfrontiersin.org One-pot syntheses reacting a substituted 1,3-diol with an amine (like aniline) in the presence of a DAC and a base like potassium tert-butoxide represent a highly promising and environmentally benign route. york.ac.ukresearchgate.net This methodology avoids toxic reagents and often proceeds with high atom economy. york.ac.uk Further research will focus on optimizing catalysts for these reactions, exploring heterogeneous catalysts for easier separation and recycling, and expanding the substrate scope to create a diverse library of derivatives under sustainable conditions.

Another green approach involves the direct use of carbon dioxide (CO2) as a C1 building block. nih.gov Catalytic methods that facilitate the reaction of CO2 with unsaturated amines can produce six-membered cyclic carbamates, offering a renewable and non-toxic carbon source for the oxazinanone ring. nih.gov The development of bifunctional organocatalysts that can activate both the amine and CO2 is a key area of ongoing research. nih.gov

The table below summarizes emerging sustainable synthetic strategies applicable to 1,3-oxazinan-2-ones.

| Methodology | Key Reagents/Catalysts | Advantages | Research Focus |

| Dialkyl Carbonate Chemistry | Dimethyl carbonate (DMC), Diethyl carbonate (DEC), Potassium tert-butoxide | Avoids phosgene, High atom economy, One-pot procedure | Catalyst optimization, Use of heterogeneous catalysts, Broader substrate scope |

| CO2 Fixation | Carbon dioxide, Bifunctional organocatalysts | Utilizes renewable feedstock, Non-toxic C1 source | Development of highly efficient and selective catalysts, Milder reaction conditions |

| Brønsted Acid Catalysis | Silica-supported HClO4 | Metal-free, Eco-friendly catalyst, Mild conditions | Cyclization of N-protected diazoketones derived from amino acids frontiersin.org |

| Three-Component Reactions | Tetraethylammonium bicarbonate, 1,3-dibromopropane, Primary amine | One-pot, Simple, Readily available materials researchgate.net | Expansion to solid-phase synthesis for library generation |

Future efforts will also explore photocatalytic and electrochemical methods, which can offer novel reaction pathways under mild conditions, further reducing energy consumption and waste generation.

Exploration of Uncharted Reactivity Patterns and Unprecedented Transformations

Beyond improving its synthesis, a major frontier of research for this compound lies in discovering novel reactions that can transform its core structure into new molecular architectures. The inherent functionality of the cyclic carbamate (B1207046) offers multiple sites for chemical manipulation.

One promising area is the exploration of radical-mediated reactions. While polar reactions of cyclic carbamates are well-documented, their behavior under free-radical conditions is less explored. Studies on related systems have shown that radical reactions can induce novel transformations, such as stereoselective ring contractions, which could be used to convert the 1,3-oxazinan-2-one (B31196) scaffold into highly functionalized oxazolidinones. acs.org The generation of carbamoyloxyl radicals from the oxazinanone ring could lead to unprecedented cyclization or fragmentation pathways, providing access to entirely new classes of compounds. acs.org

Cycloaddition reactions represent another fertile ground for discovery. The 1,3-oxazinan-2-one ring itself or derivatives with unsaturated substituents could participate as dienophiles or dipoles in various cycloaddition reactions, such as [4+2] or [3+2] cycloadditions. mdpi.comnih.govacs.org This could enable the rapid construction of complex polycyclic systems that are difficult to access through traditional methods. For instance, fusing other heterocyclic rings onto the this compound backbone could generate novel scaffolds with unique three-dimensional shapes for biological screening.

Future research should systematically investigate:

Ring-Opening and Ring-Expansion Reactions: Developing selective methods to cleave the C-O or N-C bonds to generate linear, functionalized intermediates or expand to larger heterocyclic systems.

Radical-Mediated Transformations: Investigating the reactivity of radicals generated at various positions on the ring to explore novel cyclizations, rearrangements, and functionalizations. acs.org

Metal-Catalyzed Cross-Coupling: Utilizing the N-phenyl group and potentially other positions for cross-coupling reactions to introduce diverse substituents.

Asymmetric Transformations: Developing enantioselective reactions that functionalize the existing scaffold or build chiral centers during its formation.

Integration of Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is poised to revolutionize the design of novel this compound derivatives with tailored properties. By integrating advanced modeling techniques, researchers can move beyond trial-and-error synthesis and towards a more predictive, design-driven approach.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a key tool. rjptonline.org By building mathematical models that correlate the structural features of a series of oxazinanone derivatives with their biological activity, researchers can predict the potency of new, unsynthesized compounds. rjptonline.orgnih.gov This allows for the prioritization of synthetic targets with the highest probability of success, saving time and resources. For example, QSAR studies on oxazinanone inhibitors of 11ß-hydroxysteroid dehydrogenase type 1 have highlighted the importance of specific steric and lipophilic parameters for activity. rjptonline.org

Structure-based drug design, utilizing techniques like molecular docking, will enable the de novo design of derivatives targeted at specific biological macromolecules, such as enzymes or receptors. nih.govnih.gov By computationally placing virtual derivatives of this compound into the active site of a protein target, researchers can predict binding affinities and modes of interaction. nih.gov This information can guide the design of modifications to the core structure to enhance potency and selectivity.

| Computational Tool | Application for this compound | Expected Outcome |

| QSAR | Predict biological activity (e.g., anti-inflammatory, antibacterial) of new derivatives. | Prioritization of synthetic targets; understanding key structural features for activity. rjptonline.org |

| Molecular Docking | Simulate the binding of derivatives to protein targets (e.g., enzymes, receptors). | Design of potent and selective inhibitors or ligands; elucidation of mechanism of action. nih.gov |

| Molecular Dynamics (MD) Simulations | Analyze the stability and conformational changes of ligand-protein complexes over time. | Validation of docking poses; understanding dynamic interactions. |

| Density Functional Theory (DFT) | Calculate electronic properties, reaction mechanisms, and spectroscopic data. | Prediction of reactivity; rationalization of experimental outcomes. |

| Generative AI / Machine Learning | De novo design of novel structures with optimized multi-parameter profiles. | Accelerated discovery of lead compounds with improved drug-like properties. iptonline.com |

Adaptation to Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages for the production and derivatization of this compound. These technologies promise enhanced safety, scalability, and speed, which are crucial for both academic research and industrial drug discovery.

Continuous flow synthesis, performed in microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.orgkrishisanskriti.orgwiley.com This precise control can lead to higher yields, improved purity, and better reproducibility compared to batch processes. beilstein-journals.org Furthermore, flow chemistry allows for the safe handling of hazardous reagents or unstable intermediates, as they are generated and consumed in situ in small volumes. mtak.hu The synthesis of carbamates and related heterocycles has been successfully demonstrated in flow systems, suggesting that the synthesis of this compound could be readily adapted to this technology. beilstein-journals.orgnih.govresearchgate.net

Exploration of Diverse Functionalized 1,3-Oxazinan-2-one Derivatives

A crucial future direction is the systematic exploration of functionalized derivatives of this compound to build a diverse chemical library for biological screening. The core structure offers several points for modification, including the N-phenyl ring, the C5-methyl group, and other positions on the heterocyclic ring.

Derivatization of the N-phenyl ring can be achieved by using substituted anilines in the synthesis or through post-synthesis modifications. Introducing various electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, which can significantly impact its biological activity and pharmacokinetic profile.

The C5 position, bearing the methyl group, is another key site for modification. Synthesizing analogs with different alkyl or even aryl substituents at this position could probe steric requirements within a biological target's binding site. Furthermore, introducing functional groups at this position could provide handles for further chemical elaboration or act as key interacting moieties.

Chirality is another important aspect to explore. The synthesis of enantiomerically pure derivatives, particularly those with chiral centers at C5 or other positions on the ring, is of great interest. nih.govacs.orgresearchgate.netfigshare.com Often, the biological activity of a chiral molecule resides in a single enantiomer. Developing asymmetric syntheses for these compounds will be critical for creating potent and selective therapeutic agents. nih.gov

The table below outlines potential functionalization strategies and their targeted biological applications.

| Modification Site | Potential Substituents | Potential Therapeutic Areas |

| N-Aryl Ring | Halogens, Alkoxy, Nitro, Cyano, Heteroaryl groups | Antibacterial, Anti-inflammatory, Antitumor nih.govnih.gov |

| C5 Position | Longer alkyl chains, Cycloalkyl, Aryl, Hydroxymethyl | Probing steric interactions, Improving metabolic stability |

| C4 and C6 Positions | Alkyl, Aryl, Functional groups | Modulating conformation and solubility |

| Introduction of Chirality | Enantiomerically pure synthesis | Enhancing potency and selectivity, Reducing off-target effects nih.govacs.org |

By systematically applying these derivatization strategies, it will be possible to generate a rich collection of novel compounds based on the this compound scaffold, paving the way for the discovery of new therapeutic agents for a wide range of diseases. globalresearchonline.net

Q & A

Q. What are the established synthetic routes for 5-Methyl-3-phenyl-1,3-oxazinan-2-one, and how can reaction conditions be optimized for higher yields?

A common strategy involves multi-step synthesis starting from homoallylic amines or carbamates. For example, homoallylic carbamates can undergo Sharpless dihydroxylation to generate diols, which are cyclized using NaH in tetrahydrofuran (THF) to yield 1,3-oxazinan-2-one derivatives . Optimization may include adjusting catalyst loadings (e.g., iodine for carbamate formation), solvent polarity, and reaction temperature. Characterization via NMR and IR spectroscopy is critical to confirm intermediate purity before cyclization .

Q. How is the stereochemical configuration of this compound verified experimentally?

Proton NMR analysis is essential for determining regiochemistry and stereochemistry. For example, in analogous 3-benzyl-6-methyl derivatives, NMR coupling constants and splitting patterns confirm the methyl group’s position on the oxazinanone ring . X-ray crystallography (if crystalline) or advanced 2D NMR techniques (e.g., NOESY) can resolve ambiguities in diastereomer assignments .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during the synthesis of 4,6-disubstituted 1,3-oxazinan-2-one analogues?

Diastereoselectivity challenges arise during Sharpless dihydroxylation of homoallylic carbamates. Using chiral auxiliaries or enantioselective catalysts (e.g., asymmetric epoxidation agents) may improve selectivity. For example, trans-diastereomers dominate in derivatives like 6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one due to steric and electronic effects during ring closure . Computational modeling (DFT) can predict transition states to guide synthetic design .

Q. How do structural modifications at the 4- and 6-positions of 1,3-oxazinan-2-one influence biological activity?

Substituents like hydroxymethyl or aryl groups enhance interactions with biological targets. For instance, 4-(4-fluorophenyl) derivatives exhibit antibacterial activity by disrupting bacterial cell membranes, validated via MIC assays against Staphylococcus aureus . Molecular docking studies with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) can rationalize structure-activity relationships .

Q. What analytical methods resolve contradictions in reported spectral data for 1,3-oxazinan-2-one derivatives?

Discrepancies in NMR or mass spectrometry data may arise from solvent effects or impurities. Cross-validating results with high-resolution MS (HRMS) and repeating experiments under controlled conditions (e.g., anhydrous solvents) improves reliability. For example, inconsistencies in IR carbonyl stretches (1701–1705 cm) were resolved by standardizing KBr pellet preparation methods .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model transition states and intermediates for reactions like 1,3-dipolar cycloadditions. For example, simulating nitrile oxide cycloadditions with chalcones predicts regioselectivity and activation energies, guiding experimental design . Software packages like Gaussian or ORCA are typically employed for such studies.

Methodological Considerations

- Data Collection : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and computational tools for robust structural validation .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) followed by in vivo studies to evaluate therapeutic potential .

- Contingency Planning : Pre-screen reactants for purity to avoid side reactions, and employ inert atmospheres for moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.